Basmisanil Exhibits >90-Fold Selectivity for α5-Containing GABAA Receptors Over α1, α2, and α3 Subtypes
Basmisanil demonstrates exceptional selectivity for the α5 subunit of the GABAA receptor compared to other benzodiazepine-sensitive α subunits. In radioligand binding assays using recombinant human receptors, Basmisanil bound to α5β3γ2 receptors with a Ki of 5 nM, while affinities for α1, α2, and α3 were 1031 nM, 458 nM, and 510 nM, respectively [1]. This yields a selectivity ratio of >90-fold for α5 over α1, α2, and α3, a margin significantly exceeding that of earlier α5 NAMs like L-655,708, which shows only 50- to 100-fold selectivity [2]. Functional electrophysiology confirmed that Basmisanil (1 μM) inhibits GABA-induced currents at α5-containing receptors but has negligible effect at other subtypes [3].
| Evidence Dimension | Binding affinity and selectivity for GABAA receptor subtypes |
|---|---|
| Target Compound Data | Ki = 5 nM (α5); Ki = 1031 nM (α1); Ki = 458 nM (α2); Ki = 510 nM (α3) |
| Comparator Or Baseline | L-655,708: Ki = 0.5-2 nM (α5), but with 50-100× selectivity; non-selective NAMs (e.g., FG 7142) show <10× selectivity |
| Quantified Difference | Basmisanil: >90-fold selectivity (α5 vs α1/α2/α3); L-655,708: 50-100× selectivity; FG 7142: non-selective |
| Conditions | Recombinant human GABAA receptors expressed in HEK293 cells; radioligand binding with [3H]flumazenil or [3H]Ro15-1788 |
Why This Matters
Higher subunit selectivity minimizes off-target effects at α1 (sedation), α2 (anxiolysis), and α3 (muscle relaxation) receptors, reducing the risk of side effects that plagued earlier non-selective inverse agonists.
- [1] Hipp JF, et al. Sci Rep. 2021;11:7700. Binding data: Ki = 5 nM (α5), 1031 nM (α1), 458 nM (α2), 510 nM (α3). View Source
- [2] Soh MS, Lynch JW. Curr Drug Targets. 2015;16(7):735-746. L-655,708 selectivity profile. View Source
- [3] PeptideDB. Basmisanil product page: functional selectivity data. View Source
